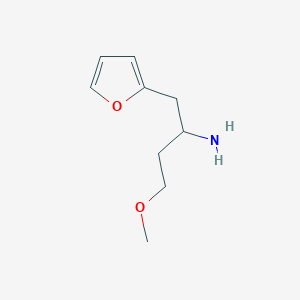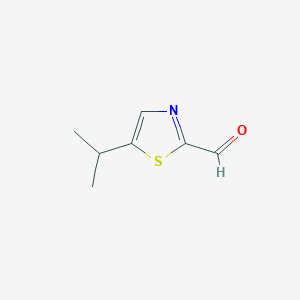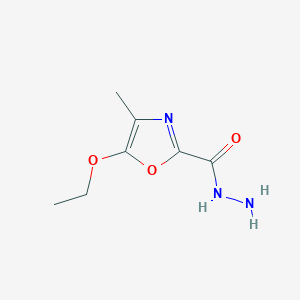
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been studied extensively. A common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives . Other reactions include the aza-Michael addition and the Horner–Wadsworth–Emmons reaction .Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride and its derivatives are explored primarily for their potential in chemical synthesis and structural analysis. For example, the transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under specific conditions produces compounds with complex molecular skeletons, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Guo-qing Wang et al., 2010). Additionally, the reaction of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide highlights the complex mechanisms involved in the formation of pyrimidine derivatives and their potential for generating a variety of chemical structures (Nguyen Tien Cong et al., 2014).
Pharmacological and Biological Screening
The pharmacological and biological activities of pyrimidine derivatives are subjects of ongoing research. Some studies focus on synthesizing new compounds with potential antimicrobial, antitubercular, and other biological activities. For instance, a series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities, revealing their potential as bases for designing new antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014). Another study reports the synthesis of azetidine-2-one derivatives, documenting their mild antibacterial activity, and highlighting the wide range of biological activities associated with pyrimidine derivatives (S. Ramachandran et al., 2022).
Environmental and Agricultural Applications
In addition to their potential in pharmacological contexts, pyrimidine derivatives are also investigated for their environmental and agricultural applications. The degradation of specific pyrimidine derivatives in soil has been studied to understand their environmental fate and potential as herbicides. For example, the degradation behavior of imazosulfuron, a sulfonylurea herbicide with a pyrimidine ring, in soil under different conditions provides insights into its environmental impact and degradation pathways (P. Morrica et al., 2001).
properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c1-6-3-7(2)12-9(11-6)13-8-4-10-5-8;/h3,8,10H,4-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJVZQKZPAYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)





![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
